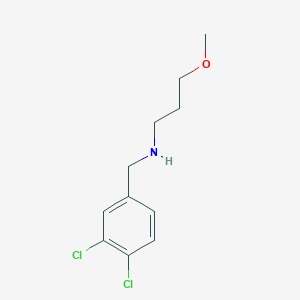

N-(3,4-dichlorobenzyl)-3-methoxypropan-1-amine

Description

Properties

IUPAC Name |

N-[(3,4-dichlorophenyl)methyl]-3-methoxypropan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15Cl2NO/c1-15-6-2-5-14-8-9-3-4-10(12)11(13)7-9/h3-4,7,14H,2,5-6,8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMHCGDYXTYPXGD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCNCC1=CC(=C(C=C1)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15Cl2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3,4-dichlorobenzyl)-3-methoxypropan-1-amine typically involves the reaction of 3,4-dichlorobenzyl chloride with 3-methoxypropan-1-amine. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction is conducted in a suitable solvent like dichloromethane or chloroform under reflux conditions to ensure complete conversion of the reactants .

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Purification of the final product is typically achieved through distillation or recrystallization techniques to ensure high purity .

Chemical Reactions Analysis

Types of Reactions: N-(3,4-dichlorobenzyl)-3-methoxypropan-1-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield amine derivatives.

Substitution: The benzyl group can undergo nucleophilic substitution reactions with reagents like sodium azide or thiols to form azides or thioethers.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium azide in dimethylformamide (DMF) at elevated temperatures.

Major Products Formed:

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of azides or thioethers.

Scientific Research Applications

N-(3,4-dichlorobenzyl)-3-methoxypropan-1-amine has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential interactions with biological receptors and enzymes.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and antiviral activities.

Industry: Utilized in the development of specialty chemicals and materials

Mechanism of Action

The mechanism of action of N-(3,4-dichlorobenzyl)-3-methoxypropan-1-amine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can lead to various biological effects, such as antimicrobial activity by disrupting bacterial cell wall synthesis .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs fall into two categories: dichlorobenzyl amines and dichlorophenyl derivatives with differing functional groups. Below is a comparative analysis based on substituent positions, functional groups, and inferred bioactivity.

Dichlorobenzyl Amines

N-(3,5-dichlorobenzyl)-3-methoxypropan-1-amine

- Structure : Differs in chlorine substitution (3,5- vs. 3,4-dichloro) but shares the methoxypropanamine backbone.

- Commercial Status: Discontinued, suggesting challenges in synthesis, stability, or efficacy .

General Trends in Dichlorobenzyl Amines

- Positional Effects : Chlorine at the 3,4-positions may enhance intermolecular interactions (e.g., π-π stacking or hydrophobic effects) compared to 3,5-substitution, which could improve target affinity.

- Functional Group Impact: The methoxy group likely increases solubility relative to non-polar substituents, balancing lipophilicity for membrane penetration.

Dichlorophenyl Derivatives with Varied Functional Groups

N-(3,4-dichlorophenyl) propanamide (Propanil)

- Structure : 3,4-dichlorophenyl group with a propanamide chain.

- Bioactivity : Herbicide targeting photosystem II in plants .

- Comparison :

- The amide group in propanil confers stability and hydrogen-bonding capacity, contrasting with the basic amine in the target compound.

- The target’s secondary amine may enable salt formation or nucleophilic reactivity, absent in propanil.

Iprodione Metabolite Isomer

Data Table: Structural and Functional Comparison

Biological Activity

N-(3,4-dichlorobenzyl)-3-methoxypropan-1-amine, a compound of interest in medicinal chemistry, has been investigated for its potential biological activities. This article summarizes its synthesis, biological mechanisms, and empirical findings from various studies.

The synthesis of this compound typically involves the reaction of 3,4-dichlorobenzyl chloride with 3-methoxypropan-1-amine. The reaction is conducted in the presence of a base such as sodium hydroxide or potassium carbonate and is usually performed in solvents like dichloromethane under reflux conditions to ensure complete conversion of reactants.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can disrupt various biological processes, leading to antimicrobial effects by interfering with bacterial cell wall synthesis.

- Receptor Modulation : It has been suggested that this compound might modulate adrenergic receptors, which are involved in numerous physiological responses.

Antimicrobial Activity

Studies have demonstrated that this compound exhibits significant antimicrobial properties. The compound has shown effectiveness against a range of bacteria and fungi:

- Bacterial Inhibition : The compound disrupts bacterial cell wall synthesis, leading to bactericidal effects. Specific minimum inhibitory concentrations (MICs) have been determined for various strains, showcasing its potential as an antimicrobial agent .

Cytotoxicity Studies

Cytotoxicity assessments have been conducted using various cell lines. The IC50 values for this compound indicate its selective toxicity towards certain cancer cell lines while exhibiting minimal effects on normal cells. For instance:

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| This compound | NIH/3T3 | >1000 |

| Other tested compounds | Various | <500 |

This table illustrates that while the compound is less toxic to normal cells (NIH/3T3), it retains significant activity against cancerous cells .

Study 1: Antifungal Activity

A study investigated the antifungal properties of derivatives similar to this compound. Results indicated that compounds with similar structures displayed potent activity against Candida albicans and Candida parapsilosis, suggesting a potential for therapeutic applications in fungal infections .

Study 2: Structure-Activity Relationship (SAR)

Research focused on the SAR of related compounds revealed that the presence of electronegative atoms like chlorine significantly enhances biological activity. Compounds with higher lipophilicity showed better membrane permeability and biological efficacy . This finding supports the hypothesis that modifications in chemical structure can lead to improved pharmacological profiles.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.